

L-Aspartic Acid Diethyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Asp(OEt)-OEt.HCl*

Cat. No.: *B555083*

[Get Quote](#)

CAS Number: 16115-68-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Aspartic acid diethyl ester hydrochloride. This document provides detailed information on its chemical and physical properties, synthesis, applications, and safety and handling.

Chemical and Physical Properties

L-Aspartic acid diethyl ester hydrochloride is a derivative of the naturally occurring amino acid L-aspartic acid. The esterification of the carboxylic acid groups enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.^{[1][2]} Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	16115-68-7	[1]
Molecular Formula	C ₈ H ₁₅ NO ₄ ·HCl	[1][2]
Molecular Weight	225.67 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	105.0 to 111.0 °C	
Solubility	Soluble in water, chloroform, dichloromethane, DMSO, and acetone.	
Optical Rotation	[α] ²⁰ /D +7.0 to +9.0 deg (c=1 in H ₂ O)	
Purity	≥98% (HPLC)	

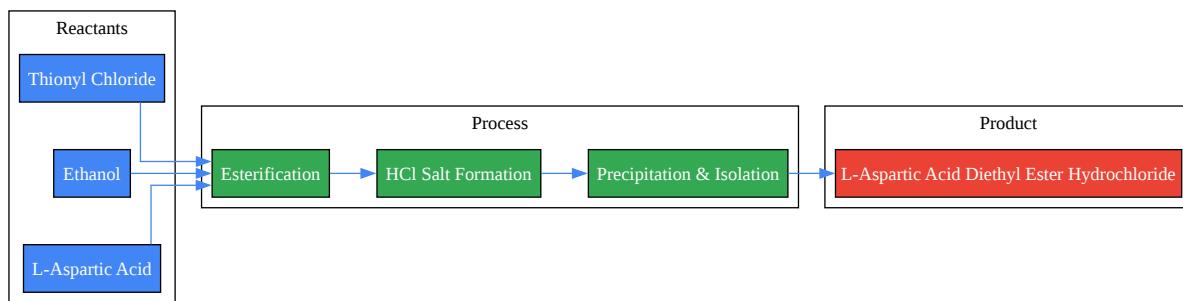
Synthesis and Experimental Protocols

The synthesis of L-Aspartic acid diethyl ester hydrochloride typically involves the esterification of L-aspartic acid in the presence of ethanol and a catalyst, followed by the introduction of hydrochloric acid.

General Synthesis Protocol (Thionyl Chloride Method)

A common and effective method for the synthesis of amino acid esters is the use of thionyl chloride (SOCl₂) in the corresponding alcohol. This *in situ* generation of HCl drives the esterification.

Materials:


- L-Aspartic acid
- Anhydrous ethanol
- Thionyl chloride (SOCl₂)

- Diethyl ether

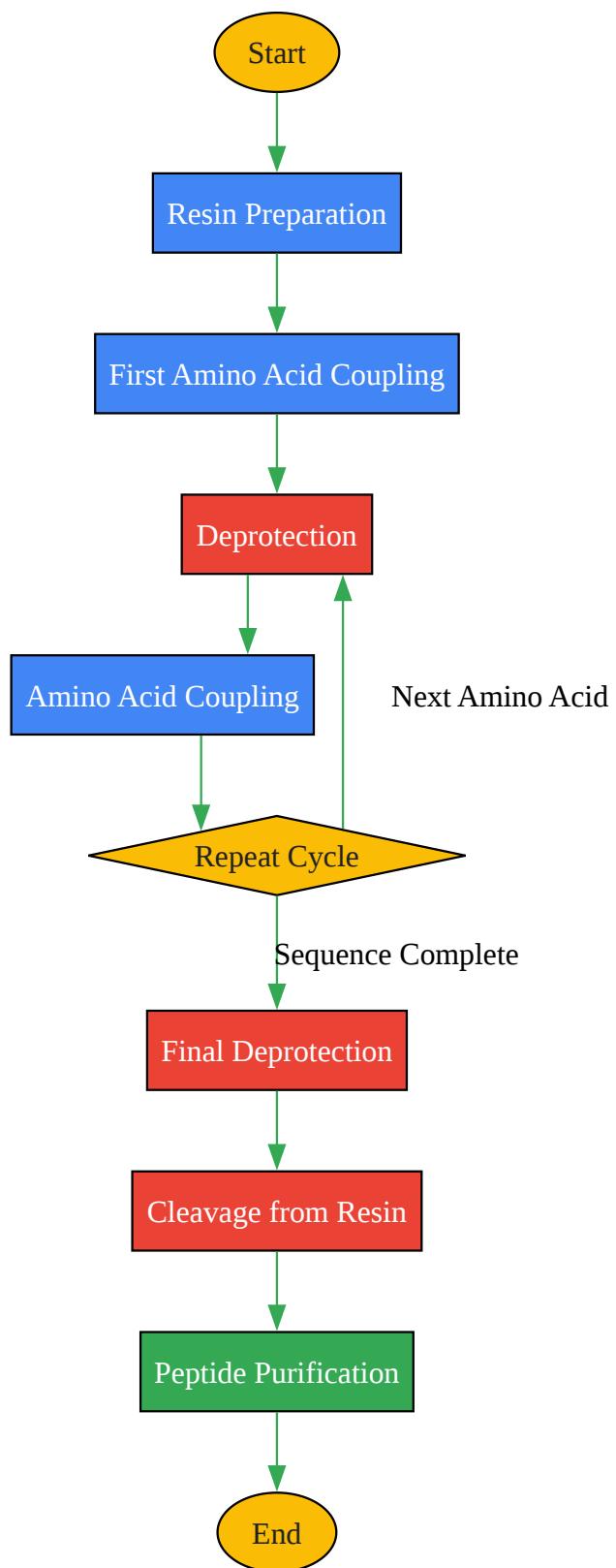
Procedure:

- Cool a suspension of L-aspartic acid in anhydrous ethanol to 0 °C in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
- After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours.
- Remove the solvent under reduced pressure (in vacuo).
- To the resulting residue, add 0.1N HCl to obtain the hydrochloride salt.
- Precipitate the final product, a white solid, by adding diethyl ether.
- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

A yield of approximately 95% can be expected with this method.

[Click to download full resolution via product page](#)

Synthesis workflow for L-Aspartic acid diethyl ester hydrochloride.


Applications in Research and Drug Development

L-Aspartic acid diethyl ester hydrochloride is a valuable building block in several areas of research and development.

- **Peptide Synthesis:** It serves as a C-protected amino acid derivative for use in both solution-phase and solid-phase peptide synthesis (SPPS). The ester groups protect the carboxylic acids of the aspartic acid residue while the free amine can participate in peptide bond formation.
- **Pharmaceutical Intermediate:** This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its application is particularly noted in the development of compounds targeting neurological disorders.
- **Biochemical Research:** Researchers use L-Aspartic acid diethyl ester hydrochloride to synthesize modified amino acids and peptides to study metabolic pathways and enzyme activity.

Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of SPPS where a protected amino acid derivative like L-Aspartic acid diethyl ester hydrochloride would be incorporated.

[Click to download full resolution via product page](#)

Generalized workflow of Solid-Phase Peptide Synthesis (SPPS).

A significant challenge in using aspartic acid derivatives in Fmoc-based SPPS is the potential for aspartimide formation. This side reaction can lead to racemization and the formation of β -peptides. Careful selection of protecting groups and coupling reagents is crucial to minimize this issue.

Analytical Data

The characterization of L-Aspartic acid diethyl ester hydrochloride is typically performed using standard analytical techniques.

Analytical Method	Expected Observations
^1H NMR	Signals corresponding to the ethyl ester protons (triplet and quartet), the α - and β -protons of the aspartic acid backbone, and the amine proton. The spectrum for the related D-isomer in D_2O shows a triplet at ~ 1.10 ppm (6H, $-\text{CH}_3$), a multiplet at ~ 3.0 ppm (2H, $\beta\text{-CH}_2$), a multiplet at ~ 4.10 ppm (4H, $-\text{OCH}_2-$), and a multiplet at ~ 4.20 ppm (1H, $\alpha\text{-CH}$).
^{13}C NMR	Resonances for the carbonyl carbons of the ester groups, the α - and β -carbons of the aspartic acid backbone, and the carbons of the ethyl groups.
FT-IR	Characteristic peaks for the N-H stretch of the amine hydrochloride, C=O stretch of the ester groups, and C-O stretches.
Mass Spectrometry (ESI-MS)	The protonated molecular ion $[\text{M}+\text{H}]^+$ would be expected at m/z corresponding to the free base ($\text{C}_8\text{H}_{15}\text{NO}_4$).

Safety and Handling

L-Aspartic acid diethyl ester hydrochloride is intended for laboratory research use. Standard laboratory safety protocols should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, gloves, and safety glasses.
- Handling: Avoid inhalation of dust. Keep away from heat and sources of ignition.
- Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 0-8 °C.
- Spills: For small spills, use appropriate tools to place the material into a waste disposal container. For large spills, use a shovel for containment and disposal.

Hazard Statements: While some safety data sheets indicate no known hazards, others may include the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). It is crucial to consult the specific safety data sheet provided by the supplier.

Decomposition: Hazardous decomposition products may include oxides of carbon and nitrogen, and hydrogen chloride gas.

This technical guide provides a comprehensive overview of L-Aspartic acid diethyl ester hydrochloride for its application in research and development. For further information, always refer to the specific product documentation and safety data sheets provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [L-Aspartic Acid Diethyl Ester Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b555083#l-aspartic-acid-diethyl-ester-hydrochloride-cas-number-16115-68-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com